molecular formula C13H18N2O3 B6232382 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide CAS No. 2751603-20-8

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

Cat. No.: B6232382
CAS No.: 2751603-20-8
M. Wt: 250.3
InChI Key:
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Description

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide: is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The phenylacetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring with a hydroxymethyl group and a phenylacetamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2751603-20-8

Molecular Formula

C13H18N2O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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